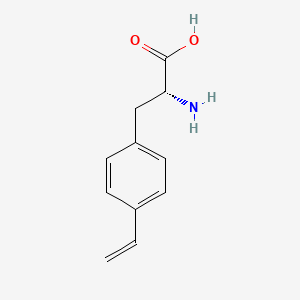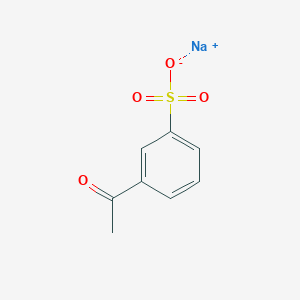![molecular formula C7H3ClN2O2S B13143725 7-Chloro-[1,3]thiazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13143725.png)
7-Chloro-[1,3]thiazolo[4,5-b]pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-[1,3]thiazolo[4,5-b]pyridine-2-carboxylic acid is a heterocyclic compound that features a thiazole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique structural properties. The presence of both chlorine and carboxylic acid functional groups enhances its reactivity and potential for forming various derivatives.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-[1,3]thiazolo[4,5-b]pyridine-2-carboxylic acid typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 2-aminothiazole with a chlorinated pyridine carboxylic acid under acidic conditions . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and scalability .
化学反応の分析
Types of Reactions: 7-Chloro-[1,3]thiazolo[4,5-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiazolo[4,5-b]pyridine derivatives.
科学的研究の応用
7-Chloro-[1,3]thiazolo[4,5-b]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of agrochemicals and materials science.
作用機序
The mechanism of action of 7-Chloro-[1,3]thiazolo[4,5-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of essential biochemical pathways in microorganisms or cancer cells . The presence of the chlorine atom and carboxylic acid group enhances its binding affinity and specificity for these targets .
類似化合物との比較
Thiazolo[4,5-b]pyridine: Lacks the chlorine atom and carboxylic acid group, resulting in different reactivity and applications.
Thiazolo[5,4-b]pyridine: A structural isomer with different positioning of the thiazole and pyridine rings.
Pyrano[2,3-d]thiazole: Contains a pyran ring fused to a thiazole ring, exhibiting different chemical properties.
Uniqueness: 7-Chloro-[1,3]thiazolo[4,5-b]pyridine-2-carboxylic acid is unique due to the presence of both chlorine and carboxylic acid functional groups, which enhance its reactivity and potential for forming diverse derivatives. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .
特性
分子式 |
C7H3ClN2O2S |
|---|---|
分子量 |
214.63 g/mol |
IUPAC名 |
7-chloro-[1,3]thiazolo[4,5-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H3ClN2O2S/c8-3-1-2-9-5-4(3)13-6(10-5)7(11)12/h1-2H,(H,11,12) |
InChIキー |
NMFYYJAGPWQRAX-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C2C(=C1Cl)SC(=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


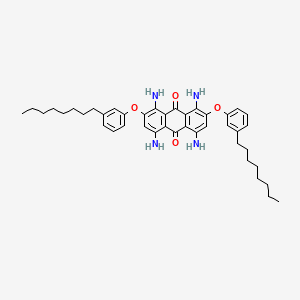
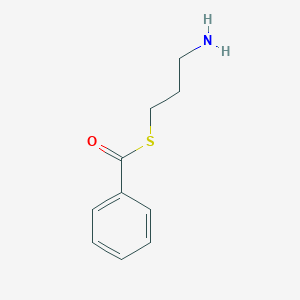
![(2R,3R)-(3-Hydroxymethyl-1,4-dioxa-spiro[4.4]non-2-yl)-methanol](/img/structure/B13143673.png)
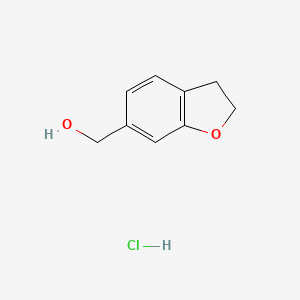
![6-Chloro-[2,3'-bipyridine]-5-carbaldehyde](/img/structure/B13143684.png)
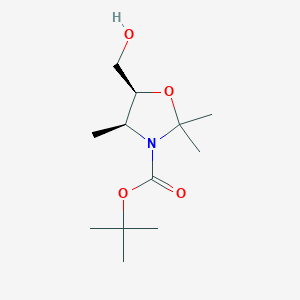

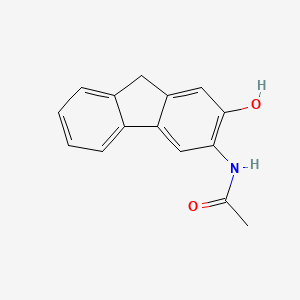
![7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-(4-fluorophenyl)-5-phenyl-](/img/structure/B13143709.png)
![2-Bromo-6-iododibenzo[b,d]thiophene](/img/structure/B13143712.png)
![6-(Bicyclo[2.2.1]hept-5-en-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B13143715.png)
